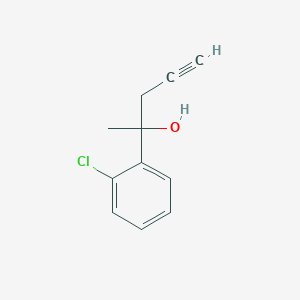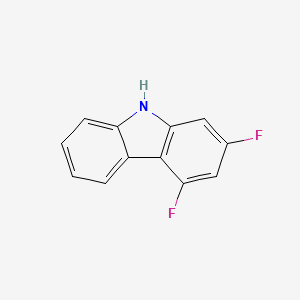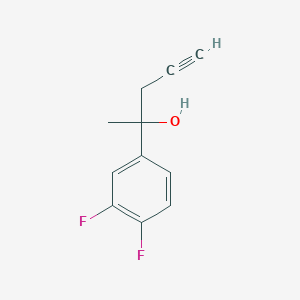![molecular formula C38H34N4O2 B11927655 N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)
N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) is a complex organic compound characterized by its biphenyl core and multiple aromatic amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) typically involves multi-step organic reactions. The process begins with the formation of the biphenyl core, followed by the introduction of methoxyphenyl groups through electrophilic aromatic substitution. The final step involves the coupling of benzene-1,4-diamine to the biphenyl structure under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.
化学反応の分析
Types of Reactions
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for designing molecules with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenylbenzene-1,4-diamine): Similar structure but lacks methoxy groups.
N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-chlorophenyl)benzene-1,4-diamine): Contains chlorine atoms instead of methoxy groups.
Uniqueness
The presence of methoxy groups in N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) enhances its reactivity and potential for forming stable complexes, making it unique compared to similar compounds.
特性
分子式 |
C38H34N4O2 |
|---|---|
分子量 |
578.7 g/mol |
IUPAC名 |
4-N-[4-[4-(4-amino-N-(4-methoxyphenyl)anilino)phenyl]phenyl]-4-N-(4-methoxyphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C38H34N4O2/c1-43-37-23-19-35(20-24-37)41(33-15-7-29(39)8-16-33)31-11-3-27(4-12-31)28-5-13-32(14-6-28)42(34-17-9-30(40)10-18-34)36-21-25-38(44-2)26-22-36/h3-26H,39-40H2,1-2H3 |
InChIキー |
XQSXFRYYVKXVEF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)

![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)
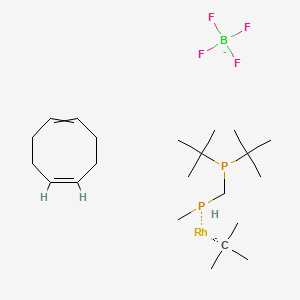
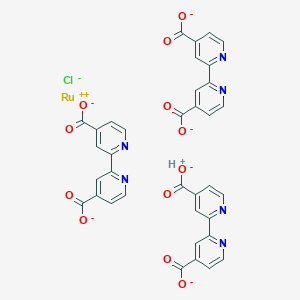
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
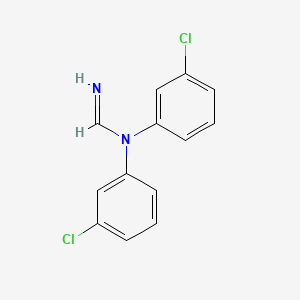
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)
